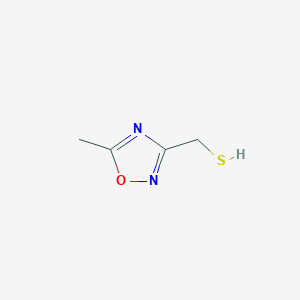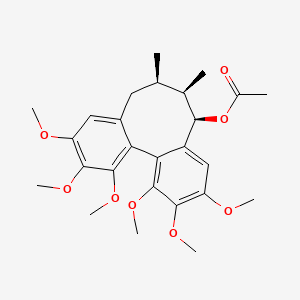
KadsufolinB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadsufolinB is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KadsufolinB involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the mechanochemical approach, which utilizes mechanical energy to induce chemical reactions. This method can effectively improve the dispersion and adsorption capacities of the compound . Another method involves the fusion of precursor materials with sodium hydroxide, followed by hydrothermal crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale mechanochemical processes or fusion methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled reaction conditions is crucial to achieving consistent quality in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: KadsufolinB undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.
Wissenschaftliche Forschungsanwendungen
KadsufolinB has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its use as a biomarker. In medicine, this compound is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of KadsufolinB involves its interaction with specific molecular targets and pathways. It acts as an adsorptive agent, binding to water, toxins, and bacteria, which contributes to its effects in reducing fluid loss and firming stools . The molecular targets and pathways involved in its action are still being studied, but it is known to interact with various cellular components and influence biochemical processes.
Vergleich Mit ähnlichen Verbindungen
KadsufolinB can be compared to other similar compounds such as kaolinite and halloysite. These compounds share some structural similarities but differ in their specific properties and applications. For example, kaolinite is a soft, earthy mineral used in ceramics and as a filler in paper production . Halloysite, on the other hand, is known for its tubular structure and is used in nanotechnology and drug delivery systems
Conclusion
This compound is a compound with diverse applications and significant potential in scientific research. Its unique properties and reactivity make it a valuable substance in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover even more uses and enhance our understanding of its mechanisms of action and potential benefits.
Eigenschaften
Molekularformel |
C26H34O8 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
[(8R,9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] acetate |
InChI |
InChI=1S/C26H34O8/c1-13-10-16-11-18(28-4)23(30-6)25(32-8)20(16)21-17(22(14(13)2)34-15(3)27)12-19(29-5)24(31-7)26(21)33-9/h11-14,22H,10H2,1-9H3/t13-,14-,22-/m1/s1 |
InChI-Schlüssel |
ISLQVAYBODUVGJ-XDEPDNQISA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@H]1C)OC(=O)C)OC)OC)OC)OC)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C)OC)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


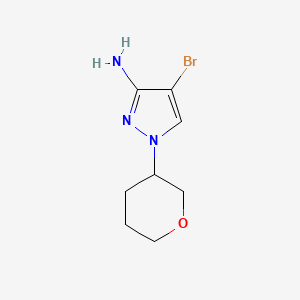



![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
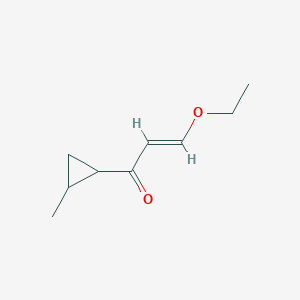

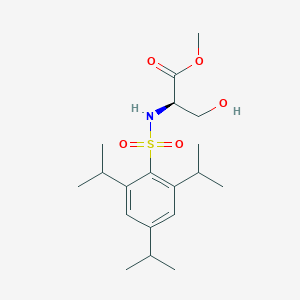
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
